molecular formula C14H11NO3S B11846767 1-(Benzenesulfonyl)-1H-indol-4-ol CAS No. 95969-13-4

1-(Benzenesulfonyl)-1H-indol-4-ol

Cat. No.: B11846767
CAS No.: 95969-13-4
M. Wt: 273.31 g/mol
InChI Key: DNLPSEIGBVKEAN-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-1H-indol-4-ol is an organic compound that belongs to the class of sulfonyl indoles. This compound is characterized by the presence of a benzenesulfonyl group attached to the nitrogen atom of the indole ring, with a hydroxyl group at the 4-position of the indole. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-1H-indol-4-ol typically involves the sulfonylation of indole derivatives. One common method includes the reaction of indole with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-1H-indol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products Formed:

    Oxidation: Formation of indole-4-quinone derivatives.

    Reduction: Formation of 1-(benzenesulfanyl)-1H-indol-4-ol.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

1-(Benzenesulfonyl)-1H-indol-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a fluorescent probe in biological imaging.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-1H-indol-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The indole ring can also interact with various biological receptors, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

    Benzenesulfonic acid: A simpler sulfonyl compound with similar reactivity.

    Indole-3-carbinol: An indole derivative with distinct biological activities.

    1-(Benzenesulfonyl)-1H-indole: Lacks the hydroxyl group at the 4-position, resulting in different chemical properties.

Uniqueness: 1-(Benzenesulfonyl)-1H-indol-4-ol is unique due to the presence of both the benzenesulfonyl and hydroxyl groups, which impart it with distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

95969-13-4

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

1-(benzenesulfonyl)indol-4-ol

InChI

InChI=1S/C14H11NO3S/c16-14-8-4-7-13-12(14)9-10-15(13)19(17,18)11-5-2-1-3-6-11/h1-10,16H

InChI Key

DNLPSEIGBVKEAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3O

Origin of Product

United States

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